N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
描述
属性
IUPAC Name |
4-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-19(2)11-14-17(15(22)12-19)26-18(20-14)21-16(23)9-6-10-27(24,25)13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUSDASOMMYXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H14N2O2S2
- Molecular Weight : 306.4 g/mol
- CAS Number : 325986-97-8
The compound's biological activity may be attributed to its structural features, particularly the benzo[d]thiazole moiety, which is known for its pharmacological properties. The presence of the sulfonamide group enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties. A study assessed various derivatives of benzo[d]thiazole and found that certain analogs showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For instance, derivatives of benzo[d]thiazole were tested against CCRF-CEM leukemia cells, revealing varying degrees of cytotoxicity . While specific data on N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is limited, the structural similarities suggest potential anticancer activity.
Enzyme Inhibition
The compound may exhibit enzyme inhibitory effects. For example, some benzo[d]thiazole derivatives have been reported to inhibit enzymes involved in bacterial virulence mechanisms . This suggests a possible application in treating infections by targeting bacterial secretion systems.
Research Findings and Case Studies
相似化合物的比较
Comparison with Structural Analogs
Core Heterocycle Modifications
- Compound 1 (): N-(4-Methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide Key Differences: Lacks the 5,5-dimethyl-7-oxo-tetrahydro modification, resulting in a planar benzo[d]thiazole ring instead of a conformationally restrained tetrahydro-oxo system. Spectral Data: LCMS m/z 375.3 [M+H]+, 1H-NMR δ 7.78 (aromatic protons) . Synthesis: Prepared via HATU-mediated coupling of 4-(phenylsulfonyl)butanoic acid with 4-methylbenzo[d]thiazol-2-amine .
Compound 2 () : N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide
- Key Differences : Replaces the butanamide linker with a benzamide and introduces a 4-methoxy group on the phenylsulfonamide.
- Molecular Weight : 485.6 g/mol (vs. ~443.5 g/mol for the target compound, estimated from structural analogs).
- Synthesis : Likely involves sulfonamide coupling, differing from the HATU-mediated amidation used for the target compound .
Side Chain Variations
- VU0500469 (): N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide Key Differences: Incorporates a dimethylaminoethyl group and a tosyl (p-toluenesulfonyl) instead of phenylsulfonyl moiety. Physicochemical Impact: Increased polarity due to the tertiary amine (LCMS m/z 460.4 [M+H]+) .
Triazole Derivatives () : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
Physicochemical and Spectral Comparisons
Functional Implications
- Bioactivity : While activity data are absent in the provided evidence, the phenylsulfonyl group is associated with kinase inhibition and anti-inflammatory effects in related compounds .
- Metabolic Stability : The tetrahydro-oxo group in the target compound may reduce oxidative metabolism compared to planar heterocycles .
常见问题
Q. What are the key strategies for optimizing the synthetic yield of this compound, and how can reaction conditions be systematically varied?
- Methodological Answer : Synthesis involves multi-step organic reactions. Key variables include solvent polarity (e.g., dimethyl sulfoxide or ethanol for solubility), temperature control (e.g., 60–90°C for cyclization), and stoichiometric ratios of precursors like thiazole amines and sulfonyl chlorides. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products . Reaction progress should be monitored using TLC and NMR spectroscopy to identify intermediates and optimize stepwise yields .
Q. How can researchers characterize the compound’s physicochemical properties, and what predictive tools are available?
- Methodological Answer :
- Physicochemical profiling : Use computational tools (e.g., ACD/Labs or ChemAxon) to predict logP, pKa, and solubility. Experimental validation includes HPLC for purity (>95%) and DSC for melting point determination.
- Structural analysis : Employ -NMR (δ 1.2–1.5 ppm for dimethyl groups, δ 7.3–8.1 ppm for aromatic protons) and IR spectroscopy (C=O stretch ~1700 cm, S=O stretch ~1150 cm) .
- Example data table:
| Property | Predicted/Experimental Value |
|---|---|
| Molecular Weight | 485.6 g/mol |
| logP | ~3.2 (predicted) |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) |
Q. What in vitro assays are recommended for preliminary screening of biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s thiazole and sulfonamide motifs, which are known to interact with ATP-binding pockets or catalytic sites . Use fluorescence-based assays (e.g., FRET) for real-time monitoring. For antimicrobial screening, follow CLSI guidelines with MIC determinations against Gram-positive/negative panels .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the sulfonylphenyl group (e.g., electron-withdrawing substituents for enhanced electrophilicity) or the tetrahydrobenzothiazole ring (e.g., introducing halogens for steric effects).
- Biological testing : Compare IC values across analogs in enzyme assays and cell-based models (e.g., cancer cell lines for apoptosis markers). Use molecular docking (AutoDock Vina) to map interactions with target proteins like COX-2 or EGFR .
- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity .
Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Reproducibility checks : Validate conflicting results by standardizing assay conditions (e.g., serum concentration, incubation time). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Mechanistic studies : Employ CRISPR-edited cell lines to confirm target specificity. For off-target effects, perform kinome-wide profiling .
- Theoretical framework : Link discrepancies to differences in cellular context (e.g., membrane permeability in varying cell lines) or assay pH/stability .
Q. How can degradation pathways and stability under physiological conditions be systematically studied?
- Methodological Answer :
- Forced degradation : Expose the compound to stress conditions (acid/base hydrolysis, UV light, oxidative HO). Monitor degradation products via LC-MS/MS.
- Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites. Compare half-life (t) in microsomal vs. plasma stability assays .
- Data table example :
| Condition | Degradation Products | Half-Life (t₁/₂) |
|---|---|---|
| Acidic (pH 2) | Sulfonic acid derivative | 4.2 hours |
| UV light (254 nm) | Ring-opened thiazole | 1.5 hours |
Methodological Considerations for Data Contradiction
- Handling variability in synthetic yields : Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent purity) and apply response surface methodology (RSM) for optimization .
- Addressing bioassay inconsistencies : Perform meta-analyses of published data to identify confounding variables (e.g., cell passage number, assay temperature). Validate findings using isogenic cell models .
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